molecular formula C11H9BrN2S B1482040 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090848-42-1

4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1482040
M. Wt: 281.17 g/mol
InChI Key: CMMZMHMCIJPBKH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole, also known as BMPT, is a chemical compound with a wide range of potential applications in the field of scientific research. It is a heterocyclic compound composed of a pyrazole ring with a thiophene and a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrazole ring. Its unique structure has made it a popular target for synthesis, as well as a promising candidate for various scientific research applications.

Scientific Research Applications

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, as well as a potential inhibitor of the enzyme carbonic anhydrase. It has also been studied as a potential antioxidant, anti-inflammatory, and anti-cancer agent. Furthermore, it has been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase, as well as a potential inhibitor of the enzyme monoamine oxidase.

Mechanism Of Action

The mechanism of action of 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that its unique structure allows it to interact with various enzymes in a variety of ways. For example, it has been shown to interact with the enzyme acetylcholinesterase by binding to its active site and inhibiting its activity. Similarly, it has been shown to interact with the enzyme carbonic anhydrase by binding to its active site and inhibiting its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole have yet to be fully explored. However, preliminary studies suggest that it may have various beneficial effects. For example, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in animal models. Furthermore, it has been shown to inhibit the activity of the enzymes acetylcholinesterase, carbonic anhydrase, fatty acid amide hydrolase, and monoamine oxidase.

Advantages And Limitations For Lab Experiments

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, it is stable and has a relatively long shelf life. Additionally, it has a wide range of potential applications in scientific research. One limitation is that it is not yet fully understood, so its effects and mechanisms of action are not yet fully known.

Future Directions

The potential applications of 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole are vast and varied. In the future, further research could be conducted to explore the compound’s potential as an inhibitor of the enzyme acetylcholinesterase, as well as other enzymes. Additionally, further research could be conducted to explore the compound’s potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Furthermore, further research could be conducted to explore the compound’s potential as a potential inhibitor of the enzymes fatty acid

properties

IUPAC Name

4-(bromomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZMHMCIJPBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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